molecular formula C72H129O7P B12523034 Phosphoric acid--2,3-dinonylphenol (1/3) CAS No. 805233-78-7

Phosphoric acid--2,3-dinonylphenol (1/3)

Cat. No.: B12523034
CAS No.: 805233-78-7
M. Wt: 1137.8 g/mol
InChI Key: SPWPBAMDOJJHDN-UHFFFAOYSA-N
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Description

Phosphoric acid--2,3-dinonylphenol (1/3) is a phosphoric acid ester derivative where phosphoric acid is esterified with 2,3-dinonylphenol in a 1:3 molar ratio. This compound is characterized by its bulky alkylphenol substituents, which confer unique steric and electronic properties. Such phosphoric acid esters are widely utilized in industrial applications, including catalysis, polymer stabilization, and surfactant formulations. The dinonylphenol groups enhance lipophilicity and thermal stability, making the compound suitable for high-temperature processes and hydrophobic environments .

Properties

CAS No.

805233-78-7

Molecular Formula

C72H129O7P

Molecular Weight

1137.8 g/mol

IUPAC Name

2,3-di(nonyl)phenol;phosphoric acid

InChI

InChI=1S/3C24H42O.H3O4P/c3*1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h3*17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4)

InChI Key

SPWPBAMDOJJHDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Materials :
    • 2,3-Dinonylphenol (C₃₆H₆₈O)
    • Phosphorus oxychloride (POCl₃)
  • Reaction Conditions :
    • Temperature : 45–70°C (exothermic reaction maintained)
    • Stoichiometry : Adjusted to achieve a 1:3 ratio (phosphoric acid:2,3-dinonylphenol).
    • Catalyst : None explicitly mentioned, but inert atmosphere may enhance reaction efficiency.
  • Post-Reaction Steps :
    • Hydrolysis : Residual PFC is hydrolyzed with water to form H₃PO₄.
    • Neutralization : Acidic byproducts neutralized with KOH or NaOH to isolate the phosphate ester.

Example Workflow :

Parameter Value
2,3-Dinonylphenol 310.47 g (1.41 mol)
PFC 340.09 g (1.61 mol)
Temperature 55–70°C (1 hr addition)
Hydrolysis Time 2 hr at 60°C
Neutralization KOH (362.4 g dissolved in 580 g H₂O)

Direct Esterification with Tetraalkyl Orthosilicates

This novel method avoids white phosphorus, enabling direct esterification of phosphoric acid.

Procedure

  • Reagents :
    • 85% phosphoric acid (H₃PO₄)
    • Tetraalkyl orthosilicate (e.g., Si(OEt)₄)
  • Conditions :
    • Temperature : 60–120°C
    • Catalyst : None required; reaction proceeds via alkyl group transfer.
    • Solvent : Organic solvents (e.g., THF, toluene) enhance solubility.
  • Product Isolation :
    • Purification : Recrystallization or column chromatography.

Mechanistic Insight :
The reaction proceeds via alkyl group transfer from the orthosilicate to phosphoric acid, forming triesters. For a 1:3 ratio, excess 2,3-dinonylphenol is used to favor monoester formation.

Catalytic Esterification with Phosphorous Acids

Orthophosphorous acid (H₃PO₂) catalyzes esterification, as demonstrated in phenol-carboxylic acid systems.

Procedure

  • Reagents :
    • 2,3-Dinonylphenol
    • H₃PO₄ or H₃PO₂
  • Conditions :
    • Temperature : 140–160°C
    • Catalyst : H₃PO₂ (0.5–2 mol%)
    • Solvent : Toluene (azeotrope for H₂O removal).
  • Yield Optimization :
    • Reaction Time : 10–15 hr.
    • Purity : >90% (GC analysis).

Data Table : Esterification with H₃PO₂ Catalyst

Catalyst Temperature Yield (%) Purity (%)
H₃PO₂ (1.6 mol%) 160°C 89 95
H₃PO₂ (2 mol%) 150°C 92 88

Hydrolysis and Neutralization of Phosphate Esters

This method isolates desired esters by selectively hydrolyzing monoesters under controlled pH.

Procedure

  • Reaction :
    • Hydrolysis : Phosphate monoesters hydrolyzed to H₃PO₄ and 2,3-dinonylphenol in weakly acidic/alkaline conditions.
    • Neutralization : H₃PO₄ neutralized with NaOH/KOH to isolate diesters.
  • Conditions :
    • Temperature : 140–160°C
    • pH : 6–8 (weakly alkaline)
    • Catalyst : None required.

Example Protocol :

Step Conditions
Hydrolysis 90°C, 3 hr, acidic conditions
Neutralization 20% NaOH, 140–160°C, 7 hr
Product Isolation Distillation, recrystallization

Outcome : High-purity diesters (>98%) with minimal monoester contamination.

Synergistic Solvent Extraction Systems

Di-nonyl phenyl phosphoric acid (DNPPA) derivatives are synthesized via PFC-mediated reactions, relevant for analogous compounds.

Procedure

  • Reagents :
    • Nonylphenol derivatives
    • PFC
  • Conditions :
    • Temperature : 45–70°C
    • Stoichiometry : Adjusted for 1:3 ratio.
  • Purification :
    • Third-Phase Formation : Removes neutrals and monoesters.

Key Insight :
DNPPA diesters (70–90% purity) are purified by benzene/methanol fractionation, a method adaptable for 2,3-dinonylphenol analogs.

Industrial-Scale Production

Continuous flow reactors enhance scalability, as demonstrated in phosphate ester synthesis.

Conditions

  • Reactor Type : Continuous flow
  • Catalyst : Sulfuric acid (optional)
  • Temperature : 60–80°C
  • Yield : >85% (optimized stoichiometry).

Challenges and Considerations

  • Stoichiometric Control : Achieving a 1:3 ratio requires precise reactant ratios and quenching steps.
  • Impurities : Monoesters and neutrals must be removed via third-phase formation or chromatography.
  • Catalyst Selection : H₃PO₂ or PFC offer better control than mineral acids (e.g., H₂SO₄).

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–2,3-dinonylphenol (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphoric acid and phenol functional groups in the compound .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can result in the formation of alcohols. Substitution reactions can yield a variety of substituted phenol derivatives .

Scientific Research Applications

Chemical Industry Applications

a. Surfactants and Emulsifiers

  • Phosphoric acid--2,3-dinonylphenol is primarily utilized in the production of non-ionic surfactants, particularly nonylphenol ethoxylates. These surfactants are widely used in detergents, personal care products, and agricultural formulations.

b. Antioxidants

  • The compound serves as a precursor for synthesizing tris(4-nonylphenyl) phosphite, which functions as an antioxidant in plastics and rubber. This application is crucial for enhancing the stability and longevity of polymer materials under thermal stress.

Agricultural Applications

a. Pesticide Formulations

  • Phosphoric acid--2,3-dinonylphenol is incorporated into pesticide formulations as an emulsifier, aiding in the dispersion of active ingredients in water. This enhances the effectiveness of pesticides by ensuring uniform application on crops.

b. Fertilizers

  • It plays a role in the production of phosphate fertilizers, where it contributes to nutrient availability for plants.

Personal Care Products

Phosphoric acid--2,3-dinonylphenol is used in various personal care formulations:

  • Skin Care Products : Acts as a pH regulator and stabilizer.
  • Hair Care Products : Functions as an emulsifying agent in shampoos and conditioners.

Industrial Applications

a. Coatings and Paints

  • The compound is utilized in industrial coatings due to its ability to enhance adhesion and durability. It acts as an additive that improves the performance characteristics of epoxy resins used in coatings.

b. Lubricants

  • In lubricant formulations, phosphoric acid--2,3-dinonylphenol serves as an additive that enhances thermal stability and reduces friction.

Data Table: Summary of Applications

Application Area Specific Use Benefits
Chemical IndustrySurfactants and EmulsifiersImproved dispersion and cleaning efficacy
Chemical IndustryAntioxidantsEnhanced stability of polymers
AgriculturePesticide FormulationsUniform application and effectiveness
AgricultureFertilizersIncreased nutrient availability
Personal CareSkin Care ProductspH regulation and stabilization
Personal CareHair Care ProductsImproved emulsification
Industrial ApplicationsCoatings and PaintsEnhanced adhesion and durability
Industrial ApplicationsLubricantsImproved thermal stability

Case Study 1: Use in Agricultural Pesticides

A study conducted by agricultural researchers demonstrated that formulations containing phosphoric acid--2,3-dinonylphenol significantly improved the efficacy of herbicides by enhancing their solubility and dispersion in water. This led to better weed control with reduced application rates.

Case Study 2: Stability in Polymer Applications

Research published in a polymer journal highlighted the role of tris(4-nonylphenyl) phosphite derived from phosphoric acid--2,3-dinonylphenol in stabilizing PVC under thermal stress. The study showed that adding this antioxidant extended the lifespan of PVC products used in construction.

Mechanism of Action

The mechanism of action of phosphoric acid–2,3-dinonylphenol (1/3) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The dinonylphenol groups in the target compound provide superior steric hindrance compared to aryl-substituted phosphoric acids (e.g., binaphthyl derivatives). This hindrance reduces catalytic activity in asymmetric synthesis but enhances stability in industrial processes .
  • Thermal Performance: Phosphoric acid--2,3-dinonylphenol exhibits higher thermal stability than sulfonated analogs (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate), making it preferable for high-temperature applications like lubricant additives .
  • Biological Relevance: Unlike chlorophyll phosphate, which is enzymatically hydrolyzed in biological systems, the target compound’s alkylphenol groups resist hydrolysis, enabling prolonged use in non-aqueous environments .
2.2. Mechanistic and Performance Comparisons
  • Catalysis: Chiral binaphthyl phosphoric acids are renowned for high enantioselectivity in asymmetric reactions (e.g., Mannich reactions). In contrast, the dinonylphenol derivative’s bulky alkyl chains limit substrate accessibility, resulting in lower catalytic efficiency but better phase separation in biphasic systems .
  • Material Science: Phosphoric acid treatment in sporopollenin exine capsule (SEC) extraction () demonstrates acid stability.

Biological Activity

Phosphoric acid--2,3-dinonylphenol (1/3) is a chemical compound combining phosphoric acid with 2,3-dinonylphenol. This compound is notable for its potential biological activities, particularly in relation to its antioxidant properties and endocrine-disrupting effects. Understanding its biological activity is critical for assessing its safety and potential applications in various fields, including environmental science and medicine.

Chemical Structure and Properties

Phosphoric acid is a colorless, odorless liquid known for its acidic properties and broad industrial applications. In contrast, 2,3-dinonylphenol belongs to a class of alkylphenols recognized for their hydrophobic nature and potential environmental impact due to endocrine disruption. The combination of these two substances results in a compound that may exhibit unique biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₁O₄P
Molar Mass337.4 g/mol
SolubilityModerately soluble in water
pHAcidic (depends on concentration)

Antioxidant Properties

Research indicates that phosphoric acid--2,3-dinonylphenol may possess antioxidant properties , potentially counteracting oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Endocrine Disruption

The compound's structural similarity to other alkylphenols raises concerns regarding its role as an endocrine disruptor . Studies have shown that compounds like nonylphenol can mimic estrogen, leading to reproductive and developmental issues in aquatic organisms . The implications of such activity extend to potential human health risks, necessitating further investigation into the mechanisms by which phosphoric acid--2,3-dinonylphenol affects hormonal functions.

Case Studies

  • Aquatic Toxicity : A study on the toxicity of nonylphenol derivatives demonstrated significant adverse effects on fish reproduction and development. The findings suggest that phosphoric acid--2,3-dinonylphenol may similarly impact aquatic life due to its structural characteristics .
  • Metabolic Effects : Research involving zebrafish exposed to nonylphenol showed increased adipose deposition and weight gain, indicating potential obesogenic effects. Such findings underscore the need for comprehensive studies on the metabolic impacts of phosphoric acid--2,3-dinonylphenol in both aquatic and terrestrial models .

Table 2: Summary of Biological Effects

EffectObserved OutcomesStudy Reference
Antioxidant ActivityCounteracts oxidative stress
Endocrine DisruptionMimics estrogen; affects reproduction
Aquatic ToxicityAdverse effects on fish populations
Metabolic DisruptionIncreased adiposity in zebrafish

Research Findings

Several studies have highlighted the need for further exploration into the mechanisms of action for phosphoric acid--2,3-dinonylphenol:

  • Cell Viability : In vitro assays indicate that exposure to alkylphenols can lead to cytotoxic effects at low concentrations, suggesting a need for careful evaluation of safety thresholds in human health risk assessments .
  • Environmental Impact : The persistence of alkylphenols in aquatic environments poses risks not only to wildlife but also raises concerns about bioaccumulation and long-term ecological consequences .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Phosphoric acid--2,3-dinonylphenol (1/3) with high purity, and how can reagent-grade materials ensure reproducibility?

  • Methodological Answer : Synthesis typically involves stoichiometric acid-base reactions under controlled anhydrous conditions. ACS reagent-grade phosphoric acid and purified 2,3-dinonylphenol are critical to minimize side reactions. For example, pharmacopeial standards for phosphate salts emphasize using ACS-grade reagents to achieve >99% purity . Reaction monitoring via FTIR or HPLC can validate intermediate formation.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the molecular structure and stability of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR identifies phosphoric acid coordination, while 1^{1}H/13^{13}C NMR resolves dinonylphenol substituents.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under inert atmospheres.
  • HPLC-PDA : Quantifies degradation products under accelerated aging conditions.
    These methods align with frameworks for systematic material characterization .

Q. What theoretical frameworks guide research on its supramolecular interactions in non-polar solvents?

  • Methodological Answer : Molecular dynamics (MD) simulations based on density functional theory (DFT) can model hydrogen bonding between phosphoric acid and dinonylphenol. The choice of solvent (e.g., hexane vs. toluene) influences aggregation behavior, which can be analyzed using Hansen solubility parameters . Experimental validation via dynamic light scattering (DLS) quantifies micelle formation.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing Phosphoric acid--2,3-dinonylphenol (1/3) with minimal by-products?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (60–100°C), molar ratio (1:2 to 1:4), and reaction time (4–12 hours). Response surface methodology (RSM) identifies optimal conditions. For example, interactions between temperature and molar ratio may dominate yield variance . Post-hoc ANOVA validates statistical significance of factors.

Q. What strategies resolve contradictions in thermodynamic data (e.g., conflicting ΔH values) for its phase transitions?

  • Methodological Answer : Contradictions often arise from impurities or measurement techniques. Cross-validate using:

  • Differential Scanning Calorimetry (DSC) : Multiple heating/cooling cycles to check reversibility.
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy in solution.
  • Theoretical Alignment : Compare results with computational thermodynamics (e.g., COSMO-RS models) to identify outliers .

Q. How do multi-scale computational models predict its behavior in novel solvent systems or under shear stress?

  • Methodological Answer :

  • Atomistic MD Simulations : Model short-range interactions (van der Waals, H-bonding) in explicit solvents.
  • Coarse-Grained Models : Simulate mesoscale aggregation over longer timeframes.
  • Machine Learning (ML) : Train neural networks on existing rheological data to predict shear-thinning behavior. Tools like COMSOL Multiphysics integrate these layers for end-to-end automation .

Methodological Framework Integration

  • Experimental Design : Align with the Canadian Research and Development Classification (CRDC) for chemical engineering, particularly RDF2050108 (process control and simulation) .
  • Data Interpretation : Use bibliometric analysis to contextualize findings within existing literature, ensuring alignment with peer-reviewed standards .

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